![molecular formula C11H13BrO3 B3109707 Ethyl 2-(2-bromoethoxy)benzoate CAS No. 174909-11-6](/img/structure/B3109707.png)
Ethyl 2-(2-bromoethoxy)benzoate
Overview
Description
Ethyl 2-(2-bromoethoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 and a molecular weight of 273.123 . It is a special chemical offered by BOC Sciences .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-bromoethoxy)benzoate consists of an ethyl ester group attached to a benzoate group, which is further connected to a bromoethoxy group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-bromoethoxy)benzoate are not detailed in the available literature, similar compounds are known to undergo reactions such as hydrolysis when exposed to water or hydroxide ions .Physical And Chemical Properties Analysis
Ethyl 2-(2-bromoethoxy)benzoate is a relatively stable compound under normal conditions . It has a molecular weight of 273.123 .Scientific Research Applications
Synthesis of Ethyl Benzoate
Ethyl 2-(2-bromoethoxy)benzoate can be used in the synthesis of Ethyl Benzoate . Ethyl Benzoate (EtBZ) is an organic ester and a colorless transparent liquid with a pleasant odor . The synthesis of EtBZ via esterification of benzoic acid (BeZ) with ethanol in a reactive distillation is challenging due to complex thermodynamic behavior of the chemical reaction . Ethyl 2-(2-bromoethoxy)benzoate could potentially be used in this process.
Pharmaceutical Testing
Ethyl 2-(2-bromoethoxy)benzoate can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Chemical Research
This compound can be used in chemical research, particularly in the study of reactions and processes involving esters . Its unique structure and properties make it a valuable tool for researchers in this field .
Perfumery and Cosmetics
Given that Ethyl Benzoate has a pleasant odor , Ethyl 2-(2-bromoethoxy)benzoate could potentially be used in the production of perfumes and cosmetics, although further research would be needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-bromoethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOPLYVFYXLIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656141 | |
Record name | Ethyl 2-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromoethoxy)benzoate | |
CAS RN |
174909-11-6 | |
Record name | Ethyl 2-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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